![molecular formula C19H18N4O4S B2679044 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897477-26-8](/img/structure/B2679044.png)
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. The presence of the benzothiazole moiety is known for its antimicrobial properties, which can be effective against a range of bacterial and fungal pathogens . Researchers have been investigating its efficacy in developing new antibiotics to combat resistant strains.
Anticancer Research
The compound’s structure allows it to interact with cellular targets involved in cancer progression. Studies have indicated that derivatives of benzothiazole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . This makes it a promising candidate for developing new anticancer drugs.
Neuroprotective Agents
Benzothiazole derivatives, including this compound, have been explored for their neuroprotective properties. They can potentially protect neurons from oxidative stress and other neurotoxic insults, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound’s structure suggests it could be effective in reducing inflammation. Benzothiazole derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
Research has shown that compounds containing benzothiazole rings can act as antioxidants. They help in scavenging free radicals, thereby protecting cells from oxidative damage. This property is valuable in preventing various oxidative stress-related diseases .
Quorum Sensing Inhibitors
This compound has potential applications in inhibiting quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria communicate and regulate gene expression based on their population density. Inhibiting this process can prevent the formation of biofilms and the expression of virulence factors, making it a novel approach to controlling bacterial infections .
These applications highlight the versatility and potential of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Thiazoles: having diverse biological activities Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds
properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-7-4-8-16-17(15)20-19(28-16)22-11-9-21(10-12-22)18(24)13-5-2-3-6-14(13)23(25)26/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXQCSICKCJFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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